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Compound of Interest

Compound Name: 4H-Azepin-4-one
CAS No.: 35879-33-5
Cat. No.: B14239170
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Unlocking the Seven-Membered Ring for Next-Generation Kinase & GPCR Ligands

Executive Summary

The 4H-Azepin-4-one scaffold represents a "privileged but underutilized" chemical space in
drug discovery. Unlike the ubiquitous six-membered rings (pyridines, pyrimidines) or five-
membered rings (azoles), this seven-membered unsaturated ketone offers unique
conformational flexibility (puckering) and electronic properties that allow for:

» Scaffold Hopping: Escaping crowded IP space of flat aromatic kinase inhibitors.

 Induced Fit Binding: The non-planar ring can adapt to cryptic pockets in enzymes (e.g.,
kinases, proteases).

o Novel Vector Exploration: The C4-carbonyl and N1-position provide distinct vectors for
substituent growth, orthogonal to standard phenyl/heteroaryl scaffolds.

This guide provides a validated synthetic protocol for accessing this scaffold via photochemical
ring expansion and details its application in designing ATP-competitive inhibitors.
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Scaffold Analysis & Mechanistic Rationale
Structural & Electronic Features

The 4H-azepin-4-one core is a non-aromatic, 8

-electron system. Unlike planar benzene analogs, it adopts a boat-like conformation.

e The Carbonyl (C4=0): Acts as a critical Hydrogen Bond Acceptor (HBA), mimicking the
carbonyl of quinazolines or pteridines often found in the hinge-binding region of kinases.

e The Nitrogen (N1): Can function as a Hydrogen Bond Donor (HBD) if unsubstituted (NH
form) or as a vector for solubilizing groups (e.g., alkylamines) if substituted.

¢ Ring Puckering: The C2-C3 and C6-C7 bonds allow the ring to twist, enabling "out-of-plane”
hydrophobic interactions with gatekeeper residues that planar scaffolds cannot access.

Stability Considerations

The parent monocyclic 4H-azepin-4-one is reactive due to ring strain and anti-aromatic
character in certain tautomers. For drug design, the scaffold is stabilized by:

o Bulky Substituents: Groups at C2 or C7 prevent ring collapse.

o Fusion: Benzo-fused analogs (e.g., Benzazepinones or Paullones) are highly stable and
bioactive (CDK inhibitors).

o Partial Saturation: Dihydro- or tetrahydro- forms (azepanes) retain the 7-membered
geometry with enhanced metabolic stability.

Protocol 1: Synthesis of Functionalized Azepinones

Method: Photochemical Ring Expansion of Aryl Azides (The "Blue Light" Cascade). Rationale:
Traditional synthesis via ring-closing metathesis is lengthy. This protocol utilizes a nitrene-
mediated ring expansion that converts readily available phenols or aryl azides directly into the
7-membered azepinone core in a single pot. This is a "Green Chemistry" approach.

Materials
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e Precursor: 4-Azidophenol derivatives (or 2-aryloxyaryl azides for fused systems).
e Solvent: THF or Methanol (degassed).

o Catalyst:

-Toluenesulfonic acid (TsOH) (10 mol%) - promotes water addition/tautomerization.

e Light Source: Blue LED (450-460 nm, 30-50 W).

Atmosphere: Nitrogen or Argon (inert).

Step-by-Step Methodology

o Preparation: Dissolve the aryl azide substrate (0.2 mmol) in degassed THF (2.0 mL) in a
Pyrex or quartz tube.

o Additives: Add water (10 equiv.) and TsOH (0.1 equiv.). Note: Water is the nucleophile that
forms the ketone moiety.

e [rradiation: Place the reaction vessel 2-5 cm from the Blue LED source. Irradiate at Room
Temperature (25°C) for 12—-24 hours.

o Monitoring: Monitor consumption of the azide peak (2100 cm~?) via IR or by TLC.

o Work-up: Remove solvent under reduced pressure. Neutralize with sat. NaHCOs if
necessary.

« Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
The azepinone product typically elutes as a yellow-to-orange oil or solid.

Mechanism of Action (The "Nitrene Walk")

The reaction proceeds via the formation of a singlet nitrene, which inserts into the adjacent C-C
bond to form a bicyclic aziridine intermediate. This unstable bicycle undergoes electrocyclic
ring opening to the 7-membered ketenimine, which is trapped by water to yield the azepinone.
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Caption: Photochemical cascade transforming aryl azides to 4H-azepin-4-ones via a nitrene
intermediate.

Protocol 2: Medicinal Chemistry Application (Kinase
Inhibition)

Target: Cyclin-Dependent Kinases (CDKSs) or Tyrosine Kinase 2 (TYK2). Concept: The 4H-
azepin-4-one scaffold acts as an ATP-mimetic.

Design Principles

¢ Hinge Binding: The C4=0 carbonyl accepts a hydrogen bond from the backbone NH of the
kinase hinge region (e.g., Leu83 in CDK2).

o Gatekeeper Interaction: Introduce a hydrophobic group (Cl, Me, Phenyl) at C7 to engage the
gatekeeper residue.

» Solubility Vector: Functionalize N1 with a solubilizing tail (e.g., piperazine-ethyl) to extend
into the solvent-exposed region.

Experimental Assay: ADP-Glo™ Kinase Assay

e Compound Prep: Dissolve azepinone analogs in 100% DMSO (10 mM stock). Serial dilute
(3-fold) in 1x Kinase Buffer.
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e Enzyme Reaction:

o Mix Kinase (e.g., CDK2/CyclinE, 5 ng/well) with substrate (Rb protein) and Test
Compound in a 384-well plate.

o Incubate 10 min at RT.
o Initiate with ATP (10 uM final). Incubate 60 min at RT.
e Detection:
o Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
o Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

e Analysis: Measure Luminescence (RLU). Calculate ICso using a sigmoidal dose-response

curve.

Quantitative Data Summary: Structure-Activity
Relationship (SAR)

Typical potency shifts observed when optimizing the azepinone core:
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Computational Modeling: Handling the 7-Ring

Because the 4H-azepin-4-one is flexible, standard rigid docking fails.
e Protocol: Use Induced Fit Docking (IFD).

o Key Setting: Allow the azepine ring to sample "Boat", "Chair", and "Twist-Boat" conformers

during the glide phase.

o Observation: The "Twist-Boat" is often the bioactive conformer, allowing the C=0 to align
with the hinge while the C7-substituent twists to avoid steric clashes with the catalytic loop.

4H-Azepin-4-one
Scaffold

C7-Substituent
(Twist Conformation)

C4=0 Interaction N1-Tail

Hinge Region Gatekeeper Pocket Solvent Front
(H-Bond Acceptor) (Hydrophobic) (Solubility)
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Caption: Pharmacophore mapping of the azepinone scaffold in the kinase ATP-binding pocket.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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